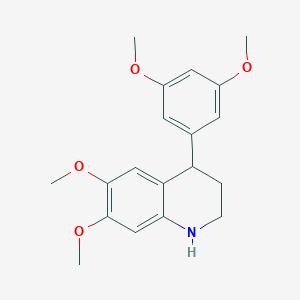
4-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antimalarial, antibacterial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- typically involves the cyclization of α,β-unsaturated aldehydes with aniline derivatives. One common method is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.
Applications De Recherche Scientifique
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity may be attributed to the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial agent with a similar structure.
Ciprofloxacin: An antibiotic with a quinoline pharmacophore.
Uniqueness
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and tetrahydroquinoline core differentiate it from other quinoline derivatives, potentially offering enhanced activity and selectivity in various applications.
Propriétés
Numéro CAS |
7473-33-8 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-(3,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C19H23NO4/c1-21-13-7-12(8-14(9-13)22-2)15-5-6-20-17-11-19(24-4)18(23-3)10-16(15)17/h7-11,15,20H,5-6H2,1-4H3 |
Clé InChI |
QPQDVKYIRFZRLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2CCNC3=CC(=C(C=C23)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
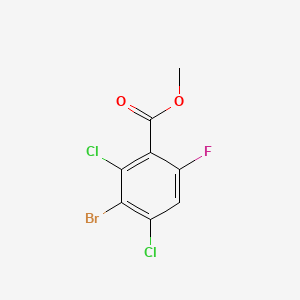
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
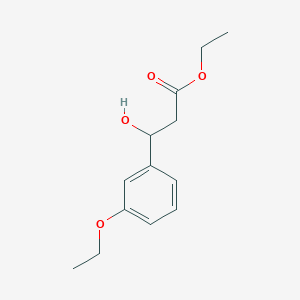
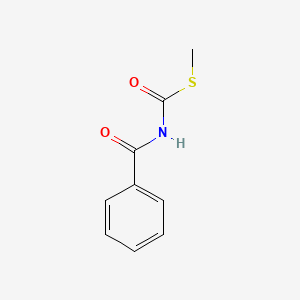

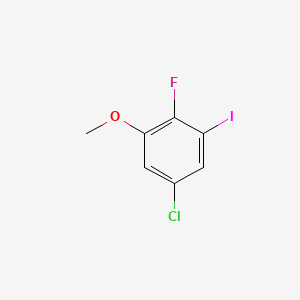
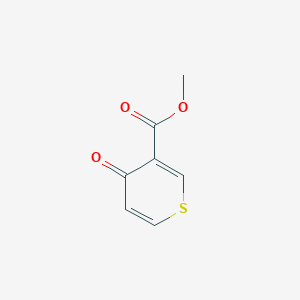
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
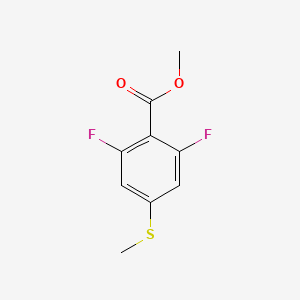

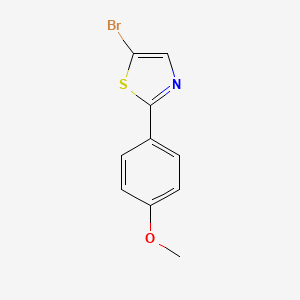

![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
